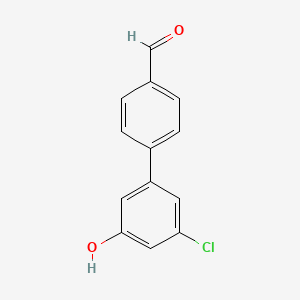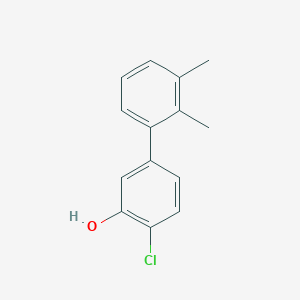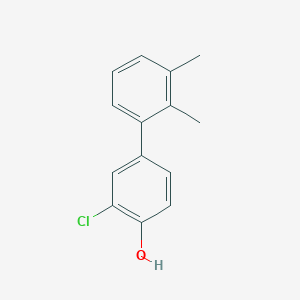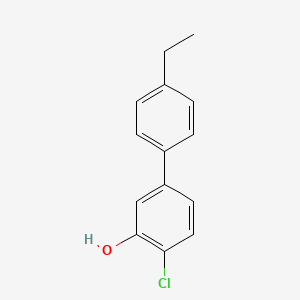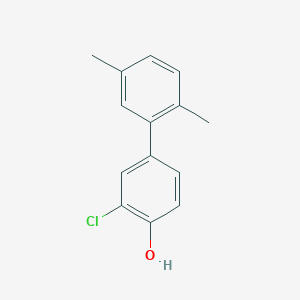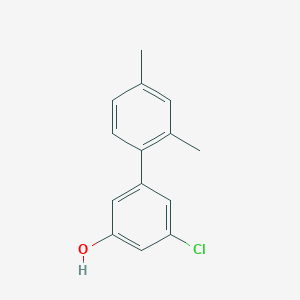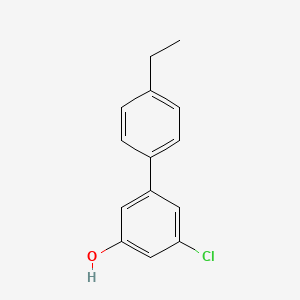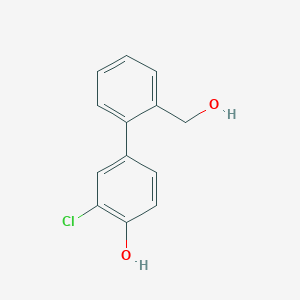
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% (2C4HMPP95) is a phenolic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in the synthesis of various compounds and has been found to have potential applications in the pharmaceutical and biotechnology industries.
科学的研究の応用
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including nitrobenzene derivatives, aryl amines, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as cephalosporins and anti-tumor agents. Additionally, 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of biodegradable polymers and in the production of biopolymers-based nanomaterials.
作用機序
The mechanism of action of 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% is not fully understood. It is believed to act as a Lewis acid catalyst in the Friedel-Crafts acylation reaction, which involves the use of an acyl chloride as the acylating agent. It is also believed that 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% may act as a nucleophile, which would allow it to react with other molecules in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% have not been extensively studied. However, it has been found to be non-toxic and non-irritant when tested on mammalian cells. It is believed to be a relatively stable compound and has been found to be non-mutagenic.
実験室実験の利点と制限
The advantages of using 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The potential future directions for 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical and biotechnology industries. Additionally, further research into its solubility in aqueous solutions could lead to the development of new methods to use it in laboratory experiments. Additionally, further research into its synthesis method could lead to the development of more efficient and cost-effective methods of synthesizing the compound. Finally, further research into its potential applications in the pharmaceutical and biotechnology industries could lead to the development of new drugs and biotechnological products.
合成法
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% is synthesized through a process known as the Friedel-Crafts acylation reaction. The reaction involves the use of a Lewis acid, such as aluminum chloride, as a catalyst and an acyl chloride as the acylating agent. The reaction takes place in a polar solvent, such as dichloromethane, and yields 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% as the product.
特性
IUPAC Name |
2-chloro-4-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJYFKZFZICLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685877 |
Source


|
| Record name | 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261979-73-0 |
Source


|
| Record name | 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




